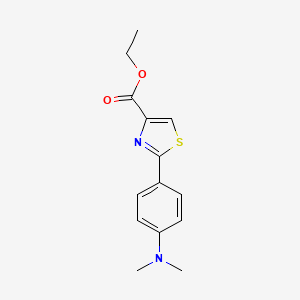

Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate

Description

Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate is a thiazole-derived organic compound characterized by a thiazole core substituted at the 2-position with a 4-(dimethylamino)phenyl group and at the 4-position with an ethyl carboxylate moiety. The dimethylamino group (–N(CH₃)₂) on the phenyl ring is electron-donating, enhancing the electron density of the aromatic system, which may influence reactivity, solubility, and biological interactions.

Thiazole derivatives are widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The dimethylamino substituent in this compound may improve pharmacokinetic properties, such as membrane permeability, compared to halogenated or non-polar analogs .

Properties

Molecular Formula |

C14H16N2O2S |

|---|---|

Molecular Weight |

276.36 g/mol |

IUPAC Name |

ethyl 2-[4-(dimethylamino)phenyl]-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C14H16N2O2S/c1-4-18-14(17)12-9-19-13(15-12)10-5-7-11(8-6-10)16(2)3/h5-9H,4H2,1-3H3 |

InChI Key |

XRZIKBMEDHOXNW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)N(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate typically involves:

- Formation of the thiazole ring via cyclization reactions,

- Introduction of the ethyl carboxylate group at the 4-position of the thiazole,

- Functionalization of the phenyl ring, particularly with a dimethylamino substituent at the para position.

Key Synthetic Steps from Literature and Patents

Preparation of Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate as a Precursor

According to a Chinese patent (CN106749090A), a closely related compound, ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate, is synthesized by reacting p-hydroxythiobenzamide with ethyl 3-bromopyruvate in absolute ethanol under heating (80°C for 4 hours). The reaction yields the thiazole ring with an ethyl carboxylate at the 4-position and a hydroxyphenyl substituent at the 2-position. The product is isolated by precipitation and filtration with a high yield (~88.56%) and characterized by ^1H NMR.

This intermediate is crucial because the hydroxy group at the para position on the phenyl ring can be further functionalized to introduce the dimethylamino group.

Alternative Synthetic Routes via Sulfonyl Chloride Intermediates

A study on related ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives describes the preparation of ethyl 2-(chlorosulfonyl)thiazole-4-carboxylate as an intermediate, which is then reacted with various amines to yield substituted phenyl derivatives. Although this route focuses on sulfamoyl derivatives, it demonstrates the feasibility of introducing amino substituents on the phenyl ring via sulfonyl chloride intermediates.

Cyclization Using Thiobenzamide and α-Bromo Esters

The core thiazole ring is commonly constructed by cyclization of thiobenzamide derivatives with α-bromo esters (e.g., ethyl 3-bromopyruvate). This method provides a straightforward and efficient route to thiazole-4-carboxylate esters with various substitutions on the phenyl ring.

Reaction Conditions and Yields

Summary Table of Preparation Methods

Final Remarks

The preparation of ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate involves well-established heterocyclic synthesis techniques and aromatic substitution chemistry. The key to efficient synthesis lies in the strategic use of intermediates such as ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate and subsequent functionalization steps. The methods described are supported by patent literature and peer-reviewed research, ensuring their reliability and reproducibility for academic and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group on the phenyl ring can be reduced to an amine.

Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through interaction with specific cellular pathways .

Comparison with Similar Compounds

Electronic Effects

- The dimethylamino group in the target compound is strongly electron-donating, increasing the electron density of the thiazole ring, which may enhance interactions with biological targets (e.g., enzymes or receptors) .

- These compounds are often used in radiolabeling or materials science due to their robustness .

Solubility and Bioavailability

- The dimethylamino group improves water solubility compared to non-polar substituents (e.g., dichlorophenyl), which could enhance bioavailability in pharmacological contexts .

- The Boc-protected amine derivative () serves as a synthetic intermediate, enabling controlled deprotection for targeted drug delivery .

Biological Activity

Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, which is critical for its pharmacological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate has been shown to inhibit various enzymes involved in critical biological pathways. For instance, it interacts with UDP-N-acetylmuramate/L-alanine ligase, an enzyme essential for bacterial cell wall synthesis, leading to antimicrobial effects.

- Cell Signaling Modulation : This compound influences key signaling pathways by modulating the activity of protein kinases, which are crucial for cell proliferation and apoptosis.

- Induction of Ferroptosis : Recent studies have indicated that certain thiazole derivatives can induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This mechanism is particularly relevant in cancer therapy .

Pharmacological Activities

Ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate exhibits a range of pharmacological activities:

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 250 µg/mL to 375 µg/mL .

- Anticancer Potential : Research indicates that this compound may act as an anticancer agent by inhibiting specific targets such as SIRT2, leading to increased acetylation of proteins involved in cell cycle regulation .

- Anti-inflammatory Effects : Thiazole derivatives are known for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including ethyl 2-(4-(dimethylamino)phenyl)thiazole-4-carboxylate. Results indicated that it effectively inhibited the growth of gram-positive and gram-negative bacteria with notable zones of inhibition compared to standard antibiotics .

- Cytotoxicity in Cancer Cells : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity against specific targets involved in tumor growth regulation .

- Ferroptosis Induction : Research highlighted the ability of thiazole derivatives to induce ferroptosis selectively in cancer cells, suggesting a novel therapeutic approach for targeting resistant tumors .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.